2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name
The systematic IUPAC name for this compound is 2-[(6-aminopurin-9-yl)methoxy]but-3-en-1-ol . This nomenclature adheres to the rules established by the International Union of Pure and Applied Chemistry (IUPAC), which prioritize functional group hierarchy and positional descriptors. The "6-aminopurin-9-yl" segment specifies the adenine moiety substituted at the 9-position, while the "methoxy" and "but-3-en-1-ol" groups define the ether-linked aliphatic chain containing a double bond and a terminal hydroxyl group.
Alternative Synonyms and Registry Numbers
While this compound lacks widely recognized trivial names, it may be referenced in specialized literature by descriptors such as 9-(2-methoxybut-3-en-1-yl)adenine or adenine-C9-methoxybutenol . No CAS Registry Number or other standardized identifiers are currently associated with this compound in public databases like PubChem or HMDB, as evidenced by the absence of direct matches in the provided search results. This gap highlights its status as a less-documented synthetic target or research intermediate.
Molecular Formula and Structural Representation
The molecular formula of this compound is C₁₀H₁₃N₅O₂ , derived from its constituent groups:
- Adenine base : C₅H₅N₅
- Methoxybutenol chain : C₅H₈O₂ (accounting for the double bond in but-3-en-1-ol)
The structural representation features:
- A purine ring system with an amino group at position 6.
- A methylene-oxygen bridge (-O-CH₂-) linking the purine’s 9-position to the aliphatic chain.
- A four-carbon unsaturated alcohol with a double bond between C3 and C4 (but-3-en-1-ol).
The conjugated system formed by the adenine base and the unsaturated chain may influence electronic properties, potentially enhancing reactivity or binding affinity in biological systems.
Historical Context and Discovery
The compound’s synthetic origin is inferred from its absence in natural product databases and the structural resemblance to known adenine derivatives like tenofovir (PubChem CID 122767) and adenosine analogs (PubChem CID 191). Its design likely emerged from efforts to develop acyclic nucleoside analogs, a class explored extensively since the 1980s for antiviral and anticancer applications. The incorporation of a butenol side chain diverges from conventional ribose or deoxyribose sugars, potentially altering pharmacokinetic properties such as metabolic stability or membrane permeability.
Classification Within Purine Derivatives
This compound belongs to two overlapping chemical categories:
- Purine Alkaloids : As a 6-aminopurine derivative, it shares core structural features with naturally occurring purines like adenine and guanine.
- Acyclic Nucleoside Analogs : Unlike ribose-containing nucleosides (e.g., adenosine), its aliphatic side chain lacks cyclic sugar moieties, placing it in the same broad class as agents like acyclovir and tenofovir.
The but-3-en-1-ol group introduces unique stereoelectronic effects. The double bond imposes rigidity, which may restrict conformational flexibility compared to fully saturated chains, while the terminal hydroxyl group offers hydrogen-bonding capability. These features could modulate interactions with enzymes such as kinases or phosphorylases, making the compound a candidate for structure-activity relationship studies.
Structure
3D Structure
Properties
CAS No. |
136083-19-7 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(6-aminopurin-9-yl)methoxy]but-3-en-1-ol |
InChI |
InChI=1S/C10H13N5O2/c1-2-7(3-16)17-6-15-5-14-8-9(11)12-4-13-10(8)15/h2,4-5,7,16H,1,3,6H2,(H2,11,12,13) |
InChI Key |
NIHYKZSIAAAEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)OCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol typically involves:
- Nucleophilic substitution at the N9 position of 6-aminopurine (adenine) or its derivatives.
- Attachment of a but-3-en-1-ol side chain through a methoxy linker.
- Use of protecting groups and controlled reaction conditions to ensure regioselectivity and yield.
Reported Synthetic Route (Based on Literature)
A key reference for the synthesis is from Tetrahedron Letters (1990), which describes the preparation of (3E)-4-(6-amino-9H-purin-9-yl)-3-buten-1-ol by:
- Reacting 6-chloropurine or 6-aminopurine derivatives with an appropriate butenyl alcohol derivative under reflux in aqueous sodium carbonate solution.
- The reaction proceeds via nucleophilic substitution where the purine nitrogen attacks the electrophilic carbon of the butenyl moiety bearing a leaving group (e.g., halide or tosylate).
- The product is isolated by standard purification techniques such as crystallization or chromatography.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Chloropurine + ω-amino buten-1-ol derivative, Na2CO3 aqueous, reflux | Nucleophilic substitution to attach purine to butenyl alcohol | Moderate (40-70%) | Reflux time varies; aqueous medium facilitates substitution |
| 2 | Purification by crystallization or chromatography | Isolation of pure product | - | Purity confirmed by HPLC and NMR |
| 3 | Optional deprotection or further functionalization | If protecting groups used | - | Protecting groups removed under mild acidic/basic conditions |
Alternative Synthetic Approaches
- Solid-phase peptide synthesis techniques have been adapted for related purine derivatives, involving stepwise coupling of amino acids and purine moieties on resin supports, followed by cleavage and purification. While this is more common for peptide-purine conjugates, it informs potential methods for complex purine derivatives.
- Use of methoxyethylamine derivatives as intermediates has been reported in related purine chemistry, where reductive amination and nucleophilic substitution steps are employed to introduce methoxyalkyl chains. This approach may be adapted for the methoxybutenyl side chain.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution of 6-chloropurine with butenyl alcohol derivative | 6-chloropurine, ω-amino buten-1-ol, Na2CO3, reflux | Aqueous reflux, 1-4 hours | Moderate (40-70%) | Straightforward, uses commercially available reagents | Moderate yield, requires purification |
| Solid-phase synthesis (adapted) | Resin-bound amino acids, purine derivatives, coupling agents (HATU, HOAt) | Room temp to 65°C, multiple steps | Variable | High purity, automation possible | Complex, costly, more suited for peptides |
| Reductive amination with methoxyethylamine intermediates | Methoxyethylamine, aldehydes/ketones, NaCNBH3 | Mild conditions, 12-24 h | High (up to 93%) in related systems | High yield, mild conditions | Requires intermediate synthesis |
Chemical Reactions Analysis
Types of Reactions
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopurine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol involves its interaction with specific molecular targets. The aminopurine moiety allows the compound to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt various cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Table 1: Structural Comparison of Adenine Derivatives
*Calculated based on formula C₁₀H₁₃N₅O₂.
Key Observations:
- Side Chain Length and Unsaturation: The target compound’s but-3-en-1-ol chain provides greater length and rigidity compared to ethanol () or isoprenoid () analogs. The double bond may influence pharmacokinetics by reducing metabolic oxidation compared to saturated chains .
- Functional Groups: The hydroxyl group enhances solubility, contrasting with acetates () or thioethers (), which increase hydrophobicity.
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves aqueous solubility relative to acetates () or thioethers (). However, the double bond may reduce stability under acidic conditions .
- Metabolic Stability: The unsaturated chain may resist oxidation compared to saturated analogs but could be prone to Michael addition reactions due to the α,β-unsaturated system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
